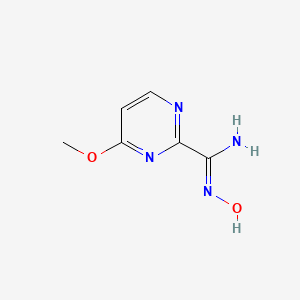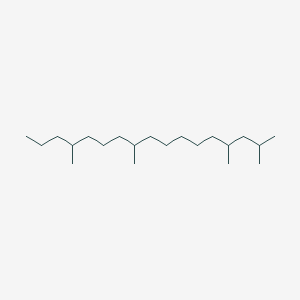
2,4,10,14-Tetramethylheptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,10,14-Tetramethylheptadecane is an organic compound with the molecular formula C21H44. It is a long-chain alkane characterized by the presence of four methyl groups attached to the heptadecane backbone. This compound is known for its unique structural properties and is often studied for its various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,10,14-Tetramethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation of precursor compounds or the use of specialized reactors to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired application .
化学反応の分析
Types of Reactions: 2,4,10,14-Tetramethylheptadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alkanes or other hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
2,4,10,14-Tetramethylheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a biomarker in environmental and biological samples.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals
作用機序
The mechanism of action of 2,4,10,14-Tetramethylheptadecane involves its interaction with various molecular targets and pathways. In biological systems, it can act as a hydrophobic molecule that interacts with cell membranes, potentially altering membrane fluidity and function. Its exact mechanism of action can vary depending on the specific application and context .
類似化合物との比較
2,6,10,14-Tetramethylheptadecane: A closely related compound with similar structural properties.
2,6,10,14-Tetramethylhexadecane: Another similar compound used as a hydrocarbon biomarker.
2,6,10,14-Tetramethylpentadecane: Known for its use in hydrocracking reaction pathways
Uniqueness: 2,4,10,14-Tetramethylheptadecane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
185756-37-0 |
|---|---|
分子式 |
C21H44 |
分子量 |
296.6 g/mol |
IUPAC名 |
2,4,10,14-tetramethylheptadecane |
InChI |
InChI=1S/C21H44/c1-7-12-19(4)15-11-16-20(5)13-9-8-10-14-21(6)17-18(2)3/h18-21H,7-17H2,1-6H3 |
InChIキー |
QFKSJGGXVHJVCE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CCCC(C)CCCCCC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



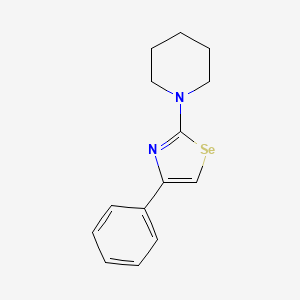
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
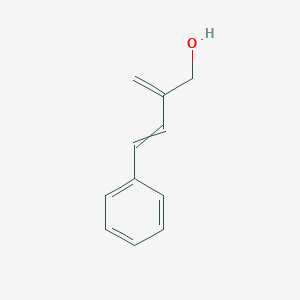
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
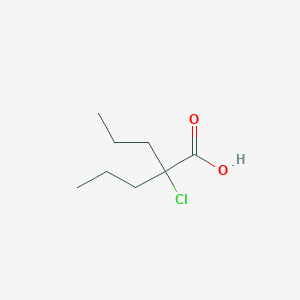
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
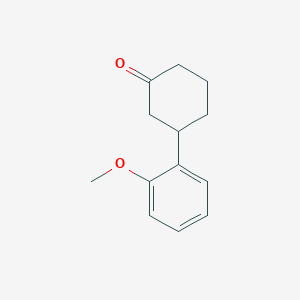
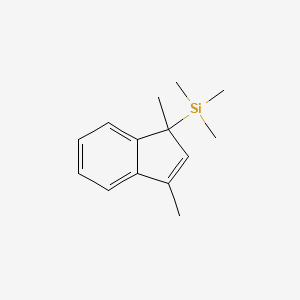
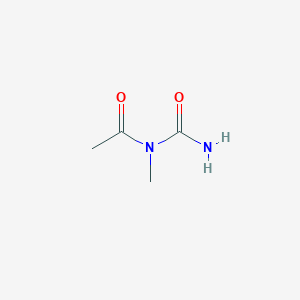
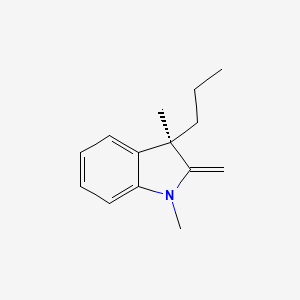
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

